molecular formula C11H17N3O2 B11937154 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B11937154
M. Wt: 223.27 g/mol
InChI Key: XYWZGEMGBYWCOX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether is a complex organic compound that features a pyrazole ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Pharmaceutical Industry: It serves as an intermediate in the synthesis of complex pharmaceutical compounds.

    Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-piperidinyl)piperazine: This compound shares the piperidine moiety but lacks the pyrazole ring.

    1-Methyl-4-(1-piperidinylcarbonyl)pyridinium: Similar in structure but contains a pyridine ring instead of a pyrazole ring.

Uniqueness

Methyl 1-methyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl ether is unique due to the combination of the pyrazole ring and the piperidine moiety. This structural arrangement provides distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H17N3O2/c1-13-8-9(10(12-13)16-2)11(15)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3

InChI Key

XYWZGEMGBYWCOX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCCC2

Origin of Product

United States

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